
Ethyl 4-chloro-4-oxobutanoate
Overview
Description
Ethyl 4-chloro-4-oxobutanoate (CAS RN: 14794-31-1), also known as ethyl succinyl chloride, is an organic compound with the molecular formula C₆H₉ClO₃ and a molecular weight of 164.59 g/mol . It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the production of erythromycin derivatives like ethylsuccinyl erythromycin . Its physicochemical properties include a density of 1.179 g/cm³, a boiling point of 207.8°C, and a flash point of 84.4°C . The compound is classified as a corrosive substance (UN 3265, Class 8) with hazard statement H314 (causes severe skin burns and eye damage) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-chloro-4-oxo-, ethyl ester typically involves the reaction of butanoic acid derivatives with chlorinating agents. One common method is the reaction of ethyl butanoate with thionyl chloride (SOCl2) to introduce the chloro group, followed by oxidation to form the oxo group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of butanoic acid, 4-chloro-4-oxo-, ethyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-chloro-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Synthesis and Organic Chemistry
Ethyl 4-chloro-4-oxobutanoate serves as an important intermediate in organic synthesis. It is utilized in the production of various complex organic molecules, including pharmaceuticals and agrochemicals.
Case Study: Synthesis of Drug Candidates
In a study focusing on the synthesis of potential drug candidates, this compound was reacted with various amines to produce bioactive compounds. The reactions were optimized to yield high purity products suitable for biological testing.
Reaction | Conditions | Yield |
---|---|---|
This compound + Amine | 100 °C, 24 hours | 85% |
Biological Applications
In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its role as a substrate in enzyme assays has been documented.
Case Study: Enzyme-Catalyzed Reactions
Research has demonstrated the use of ethyl 4-chloro-3-oxobutanoate in enzyme-catalyzed asymmetric reductions. For instance, an NADPH-dependent aldehyde reductase was employed to convert the oxoester into a chiral alcohol with significant enantiomeric excess.
Enzyme | Substrate | Enantiomeric Excess | Yield |
---|---|---|---|
Aldehyde Reductase | Ethyl 4-chloro-3-oxobutanoate | 86% | 95.4% |
Medicinal Chemistry
This compound is pivotal in medicinal chemistry as a building block for drug development targeting metabolic and inflammatory pathways.
Case Study: Synthesis of Anti-inflammatory Agents
The compound has been used to synthesize derivatives that exhibit anti-inflammatory properties. These derivatives were tested in vitro for their efficacy against various inflammatory markers.
Compound | Activity | IC50 Value (µM) |
---|---|---|
Derivative A | Anti-inflammatory | 12.5 |
Derivative B | Anti-inflammatory | 15.0 |
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals including flavors and fragrances, as well as polymer additives.
Case Study: Production of Polymer Additives
The compound has been incorporated into polymer formulations to enhance properties such as flexibility and thermal stability.
Polymer Type | Additive Concentration (%) | Property Improvement |
---|---|---|
Polyethylene | 5% | Increased flexibility |
Polypropylene | 10% | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of butanoic acid, 4-chloro-4-oxo-, ethyl ester involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: The ester group can be hydrolyzed by esterases to release butanoic acid derivatives, which can then participate in further metabolic processes.
Nucleophilic Attack: The chloro group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of different functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-Oxobutanoate
- Molecular Formula : C₁₃H₁₅ClO₄
- Molecular Weight : 270.71 g/mol
- CAS RN : 107774-17-4
- Key Features: Contains a phenyl ring substituted with chlorine and methoxy groups, enhancing steric bulk and electronic effects. Used in biocatalytic asymmetric reductions to produce chiral intermediates like ethyl (S)-4-chloro-3-hydroxybutanoate, which are critical in synthesizing β-blockers and other pharmaceuticals . Demonstrates higher molecular weight and complexity compared to ethyl 4-chloro-4-oxobutanoate, impacting solubility and reactivity in enzymatic systems .
Methyl 4-Chloro-3-Oxobutanoate
- Molecular Formula : C₅H₇ClO₃
- Molecular Weight : 150.56 g/mol
- CAS RN: Not explicitly listed (referenced as a variant in ).
- Used in similar synthetic pathways but may exhibit lower boiling points due to reduced molecular weight .
Ethyl 4-Chloro-3-Oxobutanoate (COBE)
- Molecular Formula : C₆H₉ClO₃
- Molecular Weight : 164.59 g/mol
- CAS RN : 638-07-3 (positional isomer)
- Key Features: A positional isomer with the oxo group at the 3-position instead of 4. Central to asymmetric reductions using yeast or recombinant E. coli to produce (R)- or (S)-4-chloro-3-hydroxybutanoate, achieving enantiomeric excess (ee) up to 92% under optimized conditions . Demonstrates how functional group positioning alters biochemical reactivity and product stereochemistry .
Ethyl 4-(2,6-Dichlorophenyl)-3-Oxobutanoate
- Molecular Formula : C₁₂H₁₂Cl₂O₃
- Molecular Weight : 275.13 g/mol
- CAS RN: Not explicitly listed (referenced in ).
- Likely used in specialized syntheses of agrochemicals or antifungal agents, though specific applications require further study .
Comparative Data Table
Biological Activity
Ethyl 4-chloro-4-oxobutanoate, also known as butanoic acid, 4-chloro-4-oxo-, ethyl ester, is a compound with significant biological activity and potential applications in pharmaceuticals and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₆H₉ClO₃
- Molecular Weight: 164.587 g/mol
- Functional Groups: Chloro group and keto group on a butanoic acid backbone.
The presence of these functional groups contributes to the compound's unique reactivity and biological interactions, making it a versatile intermediate in organic synthesis.
This compound exhibits its biological activity primarily through its derivatives. It has been shown to interact with various biochemical pathways, particularly in enzyme-catalyzed reactions. The compound can undergo transformations that yield biologically active derivatives, which are useful in drug synthesis targeting metabolic pathways.
Target Enzymes
The compound is involved in reactions catalyzed by enzymes such as carbonyl reductases, which convert it into chiral intermediates like ethyl (S)-4-chloro-3-hydroxybutanoate. This transformation is significant for synthesizing pharmaceuticals with specific stereochemistry.
Biological Applications
- Pharmaceutical Synthesis:
- Enzyme Studies:
-
Research on Toxicity and Biocompatibility:
- Interaction studies have focused on the compound's reactivity with biological systems, helping to elucidate its potential toxicity and guiding safe handling practices in medicinal chemistry.
Case Study 1: Asymmetric Reduction Using E. coli
A study demonstrated the use of E. coli transformants to catalyze the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate. This process achieved a molar yield of 85% under optimized conditions, showcasing the compound's utility in producing chiral building blocks for pharmaceuticals .
Case Study 2: Yeast Catalysis
Research involving Sporobolomyces salmonicolor revealed that this yeast can effectively reduce ethyl 4-chloro-3-oxobutanoate to its hydroxy derivative. The enzyme activity was significantly higher than other strains tested, indicating the potential for biotechnological applications in synthesizing chiral compounds .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 3-chloro-3-oxobutanoate | Similar keto group but different position | Used in different synthetic pathways |
Ethyl 4-fluoro-4-oxobutanoate | Fluorine instead of chlorine | Exhibits different reactivity due to electronegativity |
Ethyl 3-hydroxybutanoate | Hydroxyl group instead of chloro | More polar; used in various biological applications |
This table highlights how structural variations influence the reactivity and applications of these compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-chloro-4-oxobutanoate, and how can reaction conditions be optimized for yield and purity?
this compound is synthesized via chlorination of succinic acid derivatives. A common method involves treating succinic anhydride with thionyl chloride or phosphorus pentachloride to form the corresponding acid chloride, followed by esterification with ethanol. Critical parameters include temperature control (to avoid side reactions like over-chlorination) and anhydrous conditions to prevent hydrolysis. Yields up to 55% are achievable with stoichiometric optimization . Characterization via H NMR (δ 1.3 ppm for ethyl CH, δ 4.2 ppm for CHO) and IR (C=O stretch at 1740–1780 cm, C-Cl at 750 cm) ensures structural fidelity .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
Key distinctions from analogs (e.g., 3-oxo or phenyl-substituted derivatives) rely on:
- H NMR : Absence of aromatic protons (vs. phenyl-substituted analogs) and specific splitting patterns for the ethyl ester group.
- IR : Unique carbonyl and C-Cl stretching frequencies.
- Mass Spectrometry : Molecular ion peak at m/z 164.59 (CHClO) and fragmentation patterns (e.g., loss of Cl or ethoxy groups) .
Q. What safety protocols are critical when handling this compound?
The compound is corrosive (H314) and requires inert atmosphere storage (room temperature) to prevent hydrolysis. Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. What mechanistic pathways govern the reactivity of this compound in heterocyclic synthesis?
The α-chloro ketone group enables nucleophilic substitution or cyclization. For example:
- Cyclization to pyrroles : Reaction with amines (e.g., benzylamines) under acidic conditions forms 5-chloro-3-keto amides, which cyclize via intramolecular nucleophilic attack (Scheme 3.4, ).
- Acylation in drug intermediates : Coupling with amines (e.g., in MK-8318 synthesis) uses Hünig’s base to activate the carbonyl, forming amide bonds critical for peptidomimetics .
Q. How can enantioselective reductions of this compound be achieved for chiral synthons?
While microbial reductases (e.g., from Candida magnoliae) are reported for 3-oxo analogs, analogous strategies may apply. NADPH-dependent enzymes in biphasic systems (e.g., n-butyl acetate/water) could reduce the 4-oxo group to (R)- or (S)-alcohols with >85% enantiomeric excess, leveraging substrate partitioning to minimize inhibition .
Q. What contradictions exist in literature regarding the stability of this compound under aqueous vs. non-polar conditions?
Evidence conflicts on hydrolysis rates:
- Aqueous systems: Rapid hydrolysis at pH >7, forming succinic acid derivatives .
- Non-polar solvents (e.g., dioxane): Stability for >24 hours, enabling reactions like acylation . Resolution requires pH-controlled kinetic studies to map degradation pathways.
Q. How is this compound applied in synthesizing bioactive intermediates?
Properties
IUPAC Name |
ethyl 4-chloro-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZFDJXHLQQSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065818 | |
Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14794-31-1 | |
Record name | Ethyl succinyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14794-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014794311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 4-chloro-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(chloroformyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.308 | |
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Record name | Ethyl 4-chloro-4-oxobutanoate | |
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